molecular formula C13H11NO2 B8059409 4-(2-Methylpyridin-3-yl)benzoic acid

4-(2-Methylpyridin-3-yl)benzoic acid

Cat. No.: B8059409
M. Wt: 213.23 g/mol
InChI Key: WBZAYUFVABWZLW-UHFFFAOYSA-N
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Description

4-(2-Methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 2-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpyridin-3-yl)benzoic acid typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 5-bromo-2-methylpyridin-3-amine and an appropriate arylboronic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalability of the Suzuki-Miyaura coupling reaction makes it a viable method for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylpyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-(2-carboxypyridin-3-yl)benzoic acid.

    Reduction: Formation of 4-(2-aminopyridin-3-yl)benzoic acid.

    Substitution: Formation of halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

4-(2-Methylpyridin-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylpyridin-3-yl)benzoic acid depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group on the pyridine ring, which influences its chemical reactivity and the properties of the coordination polymers it forms. This structural feature can lead to distinct packing, interpenetration, and porosity characteristics in metal-organic frameworks compared to similar compounds without the methyl group .

Properties

IUPAC Name

4-(2-methylpyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-12(3-2-8-14-9)10-4-6-11(7-5-10)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZAYUFVABWZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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